

# Crystal Structure of 5-Iodo-1H-indazol-3-ol: A Technical Overview

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## Compound of Interest

Compound Name: 5-Iodo-1H-indazol-3-ol

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## Abstract

This technical guide provides a comprehensive overview of the crystallographic structure of **5-Iodo-1H-indazol-3-ol**, a halogenated derivative of the indazole scaffold, which is of significant interest in medicinal chemistry and materials science. Due to the absence of publicly available, specific crystallographic data for **5-Iodo-1H-indazol-3-ol** in the initial search, this document outlines the general methodologies and expected structural features based on related compounds. It serves as a foundational guide for researchers undertaking the synthesis, crystallization, and structural analysis of this and similar molecules.

## Introduction

Indazole derivatives are a well-established class of heterocyclic compounds recognized for their wide range of biological activities, including anti-tumor, anti-inflammatory, and antiviral properties. The introduction of a halogen atom, such as iodine, at the 5-position and a hydroxyl group at the 3-position of the indazole ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capabilities. These modifications can, in turn, modulate the compound's interaction with biological targets. A thorough understanding of the three-dimensional arrangement of atoms in the crystalline state is paramount for structure-based drug design and for elucidating structure-activity relationships (SAR).

While specific experimental data for the crystal structure of **5-Iodo-1H-indazol-3-ol** is not readily available in public databases, this guide will detail the standard experimental protocols for its determination and present anticipated structural characteristics based on the analysis of analogous indazole derivatives.

## Experimental Protocols

The determination of a molecule's crystal structure is a systematic process that involves synthesis, crystallization, and X-ray diffraction analysis.

### Synthesis of 5-Iodo-1H-indazol-3-ol

A plausible synthetic route to **5-Iodo-1H-indazol-3-ol** would involve the iodination of a suitable indazol-3-ol precursor. A general procedure is outlined below:

- **Starting Material:** A common precursor would be 1H-indazol-3-ol or a protected variant.
- **Iodination:** The indazole ring can be iodinated using an electrophilic iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) in an appropriate solvent like dichloromethane (DCM) or acetonitrile (MeCN). The regioselectivity of the iodination would be a critical aspect to control, potentially requiring the use of protecting groups.
- **Deprotection (if necessary):** If a protecting group was used on the indazole nitrogen or the hydroxyl group, a subsequent deprotection step would be required.
- **Purification:** The crude product would be purified using standard techniques such as column chromatography or recrystallization to obtain pure **5-Iodo-1H-indazol-3-ol**.

### Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step. Several techniques can be employed:

- **Slow Evaporation:** A saturated solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.
- **Vapor Diffusion:** A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor

slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

- **Cooling:** A saturated solution of the compound at an elevated temperature is slowly cooled, leading to the formation of crystals.

## X-ray Diffraction Data Collection and Structure Refinement

- **Crystal Mounting:** A suitable single crystal is selected and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in a single-crystal X-ray diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
- **Structure Solution and Refinement:** The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate crystal structure, including atomic coordinates, bond lengths, bond angles, and thermal parameters.

## Anticipated Crystallographic Data and Molecular Geometry

Based on the structures of related indazole derivatives, the following table summarizes the expected range for key crystallographic parameters of **5-Iodo-1H-indazol-3-ol**.

Parameter	Expected Value/System
Crystal System	Monoclinic or Orthorhombic
Space Group	Centrosymmetric (e.g., P2 <sub>1</sub> /c, C2/c, Pbca)
a (Å)	5 - 15
b (Å)	5 - 20
c (Å)	5 - 15
$\alpha$ (°)	90
$\beta$ (°)	90 - 110
$\gamma$ (°)	90
Z (molecules per cell)	2, 4, or 8

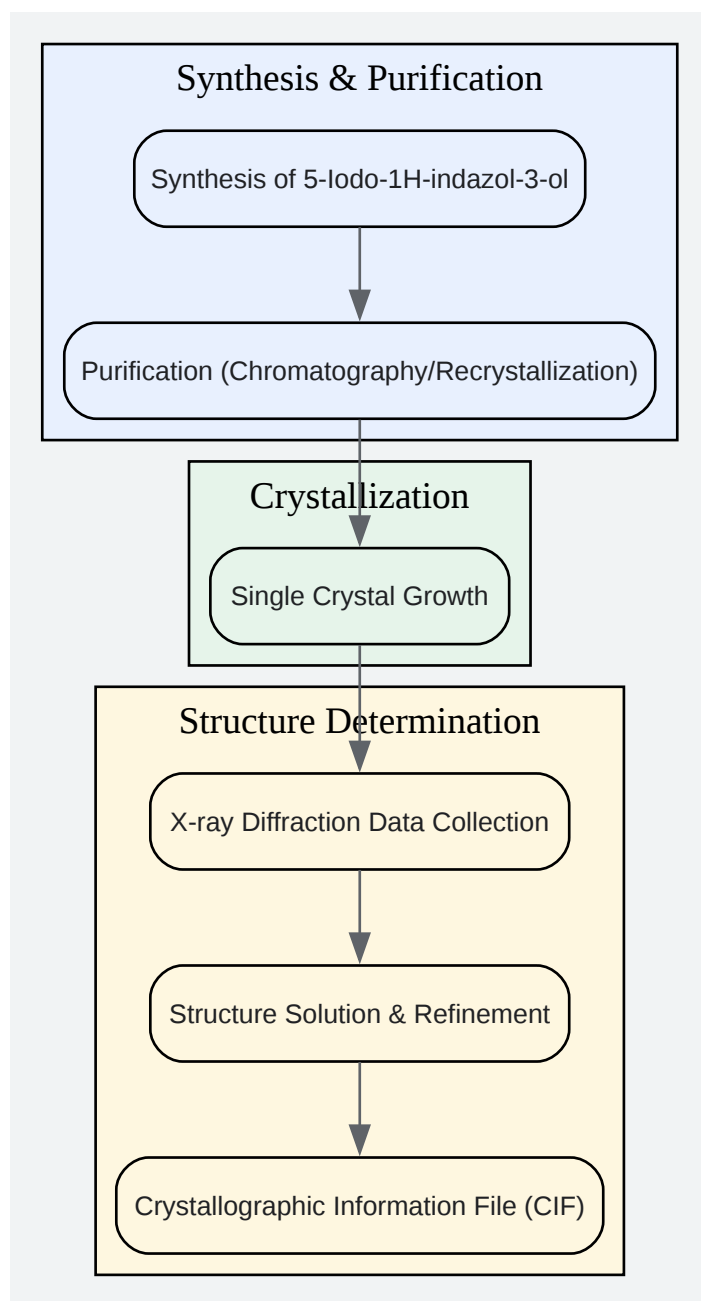
## Intermolecular Interactions

The crystal packing of **5-Iodo-1H-indazol-3-ol** is expected to be dominated by a network of intermolecular interactions.

- Hydrogen Bonding:** The presence of the hydroxyl group (-OH) and the indazole N-H group makes them potent hydrogen bond donors. The nitrogen atoms of the pyrazole ring and the oxygen of the hydroxyl group can act as hydrogen bond acceptors. A robust network of N-H...N, O-H...N, and O-H...O hydrogen bonds is anticipated to be a key feature of the crystal packing.
- Halogen Bonding:** The iodine atom at the 5-position can participate in halogen bonding interactions (C-I...X, where X is a nucleophilic atom like O or N). This type of interaction is increasingly recognized for its role in crystal engineering and molecular recognition.

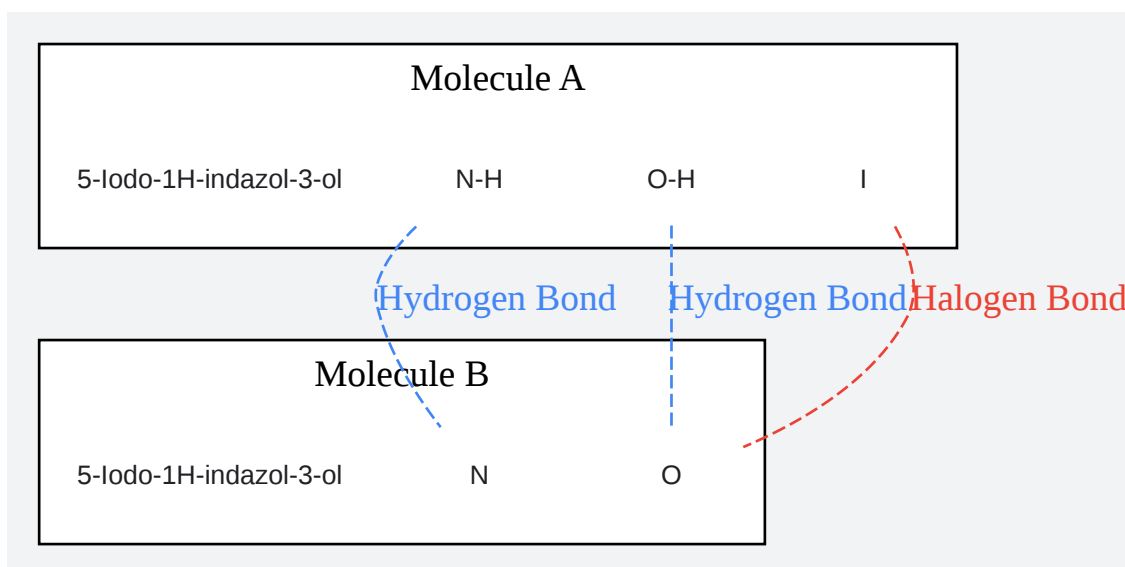
## Visualizations

The following diagrams illustrate the general workflow for crystal structure determination and a hypothetical representation of the intermolecular interactions that might be observed in the crystal structure of **5-Iodo-1H-indazol-3-ol**.



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**Figure 1:** Experimental workflow for crystal structure determination.



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**Figure 2:** Hypothetical intermolecular interactions.

## Conclusion

While a definitive crystal structure for **5-Iodo-1H-indazol-3-ol** is not currently in the public domain, this guide provides a robust framework for its determination and analysis. The outlined experimental protocols are standard in the field of crystallography. The anticipated structural features, including the key roles of hydrogen and halogen bonding, provide a valuable starting point for researchers. The determination of this crystal structure would be a valuable contribution to the field, enabling more precise molecular modeling and a deeper understanding of the structure-property relationships of halogenated indazoles, ultimately aiding in the rational design of new therapeutic agents and functional materials.

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